The synthesis of arylpiperazine derivatives containing sulfonyl groups typically involves a nucleophilic substitution reaction. This reaction utilizes a piperazine derivative, such as 1-(3-chlorophenyl)piperazine, and a sulfonyl chloride, such as 2-fluorobenzylsulfonyl chloride, in the presence of a base. [, , , , , ]
Piperazine derivatives, particularly those containing thiadiazole and oxadiazole rings, have shown potential as antibacterial agents. [, , , , ] The incorporation of a 1-(3-chlorophenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine moiety could enhance the activity or modulate the pharmacological properties of these compounds.
Several studies highlighted the antifungal properties of arylpiperazine derivatives. [, , ] Modifications of these structures, like the introduction of a sulfonyl group and specific substituents, might offer opportunities for developing new antifungal agents.
Arylpiperazine esters have demonstrated anti-inflammatory properties. [] Further research on "1-(3-chlorophenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine" could explore its potential in this domain, focusing on its activity and mechanism of action.
Derivatives of 1,3,4-oxadiazole containing piperazine rings have been investigated for their anticonvulsant potential. [, ] Introducing a 1-(3-chlorophenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine group might provide insights into structure-activity relationships and lead to novel therapeutic options.
Piperazine-1,2,3-triazole derivatives have shown promise in targeting the S100A2-p53 protein-protein interaction, relevant to pancreatic cancer. [] Investigating "1-(3-chlorophenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine" in similar contexts could yield valuable insights for anticancer drug development.
Hydroxypiperidine analogues with structural similarities to "1-(3-chlorophenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine" exhibit high affinity for the dopamine transporter. [] Exploring this interaction could contribute to developing new therapeutic strategies for conditions like drug addiction.
Piperazine derivatives have demonstrated potent antagonistic activity against serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. [, ] Investigating "1-(3-chlorophenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine" in this context could lead to the development of novel therapeutic agents for treating conditions like anxiety and depression.
Incorporating piperazine functionality into 1,3-disubstituted urea derivatives has resulted in potent inhibitors of soluble epoxide hydrolase (sEH). [] Further research on "1-(3-chlorophenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine" could explore its potential as a sEH inhibitor, focusing on its ability to improve pharmacokinetic properties and therapeutic efficacy.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9